molecular formula C19H18N2O3S B12793613 1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine CAS No. 132774-43-7

1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine

Cat. No.: B12793613
CAS No.: 132774-43-7
M. Wt: 354.4 g/mol
InChI Key: FJOBRMRZIMEZQZ-UHFFFAOYSA-N
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Description

1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine is a synthetic organic compound that belongs to the class of thymine derivatives It is characterized by the presence of a benzyloxy group at the 2-position and a phenylthio group at the 6-position of the thymine ring

Preparation Methods

The synthesis of 1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Protection of the thymine base: The thymine base is first protected to prevent unwanted reactions at specific sites.

    Introduction of the benzyloxy group: The benzyloxy group is introduced at the 2-position through a nucleophilic substitution reaction.

    Introduction of the phenylthio group: The phenylthio group is introduced at the 6-position using a thiolation reaction.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, tetrahydrofuran.

Major products formed from these reactions include sulfoxides, sulfones, and hydroxyl derivatives.

Scientific Research Applications

1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and inhibit viral replication or cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including nucleoside analogs and other bioactive compounds.

    Biological Studies: Researchers use it to investigate the mechanisms of enzyme inhibition and DNA interactions.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine involves its interaction with molecular targets such as enzymes and nucleic acids. The benzyloxy and phenylthio groups enhance its binding affinity to these targets, leading to inhibition of enzymatic activity or disruption of nucleic acid functions. The specific pathways involved may include inhibition of DNA polymerase or reverse transcriptase, leading to the suppression of viral replication or cancer cell growth.

Comparison with Similar Compounds

1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine can be compared with other thymine derivatives, such as:

    5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.

    Azidothymidine (AZT): An antiviral drug used in the treatment of HIV/AIDS.

    6-Methylthymine: A thymine analog with a methyl group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

132774-43-7

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

5-methyl-1-(phenylmethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C19H18N2O3S/c1-14-17(22)20-19(23)21(13-24-12-15-8-4-2-5-9-15)18(14)25-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,22,23)

InChI Key

FJOBRMRZIMEZQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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